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Compound of Interest

Compound Name: GSK-5503A

Cat. No.: B15623400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of GSK-5503A, a known

inhibitor of Calcium Release-Activated Calcium (CRAC) channels, against a panel of other ion

channels. The data presented is primarily based on studies of its close structural analog, GSK-

7975A, which has been shown to have a similar inhibitory profile on CRAC channels.[1] This

information is crucial for assessing the compound's specificity and potential off-target effects in

drug development and research applications.

Selectivity Profile of GSK-5503A Analog (GSK-
7975A)
The inhibitory activity of GSK-5503A and its analog GSK-7975A has been primarily

characterized against CRAC channels, which are formed by Orai1 and STIM1 proteins. Both

compounds have demonstrated potent inhibition of Orai1 and Orai3 mediated currents with a

half-maximal inhibitory concentration (IC50) of approximately 4 μM.[1][2][3]

To assess the broader selectivity, GSK-7975A was screened against a panel of 16 different ion

channels. The results, summarized in the table below, indicate a high degree of selectivity for

CRAC channels.[1]
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Ion Channel Target Channel Subtype
Measured Activity
(IC50/EC50 in µM)

Percent Inhibition
at 10 µM

Primary Target

CRAC (Orai1/STIM1) ~4 >95%

CRAC (Orai3/STIM1) ~4 >95%

Off-Target Selectivity

Screen

Voltage-gated

Calcium
Cav1.2 (L-type) >10 ~20%

Cav2.2 (N-type) >10 <10%

Cav3.2 (T-type) >10 <10%

Voltage-gated Sodium Nav1.5 >10 <10%

Voltage-gated

Potassium
hERG (Kv11.1) >10 <10%

KvLQT1/minK

(Kv7.1/KCNE1)
>10 <10%

Kir2.1 (KCNJ2) >10 <10%

Transient Receptor

Potential
TRPV1 >10 <10%

TRPV3 >10 <10%

TRPA1 >10 <10%

TRPM8 >10 <10%

Other Ligand-gated P2X3 >10 <10%

nAChR (α1) >10 <10%

GABA(A) (α1β2γ2) >10 <10%

5-HT3 >10 <10%
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Data for the off-target selectivity screen is based on the findings for GSK-7975A as reported in

the supplementary materials of Derler et al., Cell Calcium, 2013.[1]

Experimental Protocols
The determination of ion channel selectivity for CRAC channel inhibitors like GSK-5503A is

predominantly conducted using the whole-cell patch-clamp electrophysiology technique.[1]

Cell Preparation: Human Embryonic Kidney (HEK293) cells are commonly used for these

assays. Cells are transiently co-transfected with plasmids encoding the necessary ion channel

subunits (e.g., STIM1 and Orai1 for CRAC channels, or the specific subunits for the off-target

channels).

Electrophysiological Recordings: Whole-cell currents are recorded using a patch-clamp

amplifier. The standard experimental workflow is as follows:

Pipette Solution (Intracellular): The patch pipette is filled with a solution mimicking the

intracellular ionic environment. For CRAC channel recordings, this solution typically contains

a high concentration of a Ca2+ chelator like BAPTA or EGTA to passively deplete

endoplasmic reticulum Ca2+ stores and activate the channels.

External Solution (Extracellular): The cells are bathed in an extracellular solution that mimics

the physiological ionic environment.

Gaining Access: A high-resistance seal is formed between the micropipette and the cell

membrane. The membrane patch is then ruptured to achieve the whole-cell configuration,

allowing for control of the membrane potential and measurement of the total ion current

across the cell membrane.

Voltage Protocol: A specific voltage protocol is applied to the cell to elicit ion channel

currents. For CRAC channels, a typical protocol involves holding the cell at a depolarized

potential (e.g., 0 mV) and applying hyperpolarizing voltage ramps or steps (e.g., to -100 mV)

to measure the inward Ca2+ current.

Compound Application: Once a stable baseline current is established, the test compound

(e.g., GSK-5503A) is applied to the extracellular solution at various concentrations.
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Data Analysis: The effect of the compound on the current amplitude is measured and used to

determine the IC50 value, which represents the concentration of the inhibitor required to

block 50% of the ion channel current.

Cell Preparation Whole-Cell Patch Clamp Compound Evaluation Data Analysis

HEK293 Cells Co-transfection with
STIM1 and Orai1 Plasmids Gigaseal Formation Whole-Cell Access Apply Voltage Protocol Record Baseline I_CRAC Apply GSK-5503A Record Inhibited I_CRAC Calculate IC50

Click to download full resolution via product page

Figure 1: Workflow for determining the IC50 of GSK-5503A on CRAC channels.

Signaling Pathway and Mechanism of Action
GSK-5503A acts as a selective blocker of CRAC channels. The activation of these channels is

a key event in store-operated calcium entry (SOCE), a crucial signaling pathway in various cell

types, particularly immune cells.
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Figure 2: Simplified signaling pathway of CRAC channel activation and inhibition by GSK-
5503A.

In conclusion, the available data for the close analog GSK-7975A strongly suggests that GSK-
5503A is a highly selective inhibitor of CRAC channels with minimal off-target activity on a wide
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range of other ion channels at concentrations up to 10 µM. This high selectivity makes it a

valuable tool for studying the physiological roles of CRAC channels and a promising starting

point for the development of therapeutic agents targeting store-operated calcium entry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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